

# "physicochemical properties of 4-Chloro-6,8-difluoro-2-methylquinoline"

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## Compound of Interest

**Compound Name:** 4-Chloro-6,8-difluoro-2-methylquinoline

**Cat. No.:** B1354986

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An In-depth Technical Guide to the Physicochemical Properties of **4-Chloro-6,8-difluoro-2-methylquinoline**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of **4-Chloro-6,8-difluoro-2-methylquinoline**. Due to the limited availability of experimental data in publicly accessible literature, this document combines reported data with predicted values and outlines plausible experimental protocols for its synthesis and characterization based on established chemical principles and literature on analogous compounds.

## Core Physicochemical Properties

**4-Chloro-6,8-difluoro-2-methylquinoline** is a halogenated heterocyclic compound.<sup>[1]</sup> Its structure, featuring a quinoline core with chloro and difluoro substitutions, suggests its potential as a key intermediate in the synthesis of novel pharmaceutical and agrochemical agents.<sup>[2]</sup> It is commercially available from various suppliers and typically presents as a yellow solid.<sup>[3]</sup>

## Structural and General Properties

A summary of the structural and general properties of **4-Chloro-6,8-difluoro-2-methylquinoline** is presented in Table 1. This includes its molecular formula, weight, and key

identifiers that are crucial for its unambiguous identification in research and development.

Table 1: Structural and General Properties of **4-Chloro-6,8-difluoro-2-methylquinoline**

Property	Value	Source(s)
Molecular Formula	C <sub>10</sub> H <sub>6</sub> ClF <sub>2</sub> N	[1][3][4]
Molecular Weight	213.61 g/mol	[1][5]
CAS Number	288151-31-5	[1][2][3]
Appearance	Yellow solid	[3]
Canonical SMILES	Cc1cc(Cl)c2cc(F)cc(F)c2n1	[1]
InChI	InChI=1S/C10H6ClF2N/c1-5-2-8(11)7-3-6(12)4-9(13)10(7)14-5/h2-4H,1H3	[4]
InChIKey	AFFPXAYTKXVJTD-UHFFFAOYSA-N	[4]

## Predicted Physicochemical Data

While experimental data for several key physicochemical properties are not readily available in the public domain, computational predictions provide valuable initial estimates for molecular behavior. These predicted values, summarized in Table 2, can guide experimental design and preliminary assessment of the compound's characteristics.

Table 2: Predicted Physicochemical Properties of **4-Chloro-6,8-difluoro-2-methylquinoline**

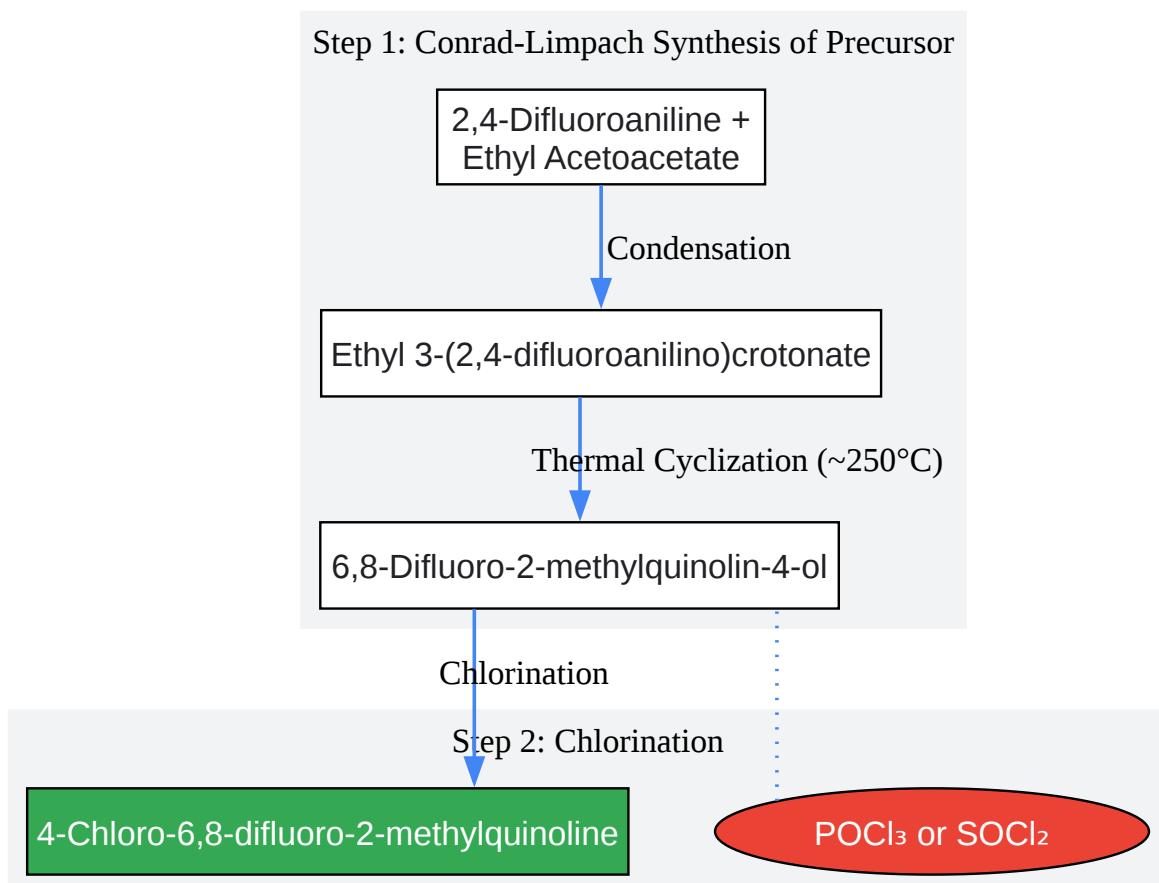
Property	Predicted Value	Source(s)
XlogP	3.4	<a href="#">[4]</a>
Collision Cross Section ([M+H] <sup>+</sup> )	137.3 Å <sup>2</sup>	<a href="#">[4]</a>
Collision Cross Section ([M+Na] <sup>+</sup> )	150.4 Å <sup>2</sup>	<a href="#">[4]</a>
Collision Cross Section ([M- H] <sup>-</sup> )	138.7 Å <sup>2</sup>	<a href="#">[4]</a>

## Synthesis and Characterization: Experimental Protocols

A specific, peer-reviewed experimental protocol for the synthesis of **4-Chloro-6,8-difluoro-2-methylquinoline** is not extensively documented. However, a plausible and robust synthetic route can be devised based on the well-established Conrad-Limpach or Gould-Jacobs reactions to form the quinolinol precursor, followed by a standard chlorination reaction.

## Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from 2,4-difluoroaniline and ethyl acetoacetate to first produce the key intermediate, 6,8-difluoro-2-methylquinolin-4-ol. This intermediate is then chlorinated to yield the final product.



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**Figure 1:** Proposed synthetic pathway for **4-Chloro-6,8-difluoro-2-methylquinoline**.

## Detailed Experimental Protocol

### Step 1: Synthesis of 6,8-Difluoro-2-methylquinolin-4-ol (Precursor)

This procedure is adapted from the Conrad-Limpach synthesis for structurally similar quinolinols.[6][7]

- Condensation:
  - In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine equimolar amounts of 2,4-difluoroaniline and ethyl acetoacetate in a suitable solvent such as toluene.

- Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).
- Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap.
- Once the theoretical amount of water has been collected, cool the reaction mixture.
- Remove the solvent under reduced pressure to obtain the crude enamine intermediate, ethyl 3-(2,4-difluoroanilino)crotonate. This intermediate is often used in the next step without further purification.

- Thermal Cyclization:
  - In a high-temperature reaction vessel, add the crude enamine intermediate to a high-boiling point solvent such as Dowtherm A or diphenyl ether.
  - Heat the mixture to approximately 250°C for 1-2 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).
  - After completion, cool the reaction mixture to room temperature, which should cause the product to precipitate.
  - Collect the solid product by filtration and wash with a non-polar solvent like hexane to remove the high-boiling solvent.
  - The crude 6,8-difluoro-2-methylquinolin-4-ol can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

#### Step 2: Chlorination of 6,8-Difluoro-2-methylquinolin-4-ol

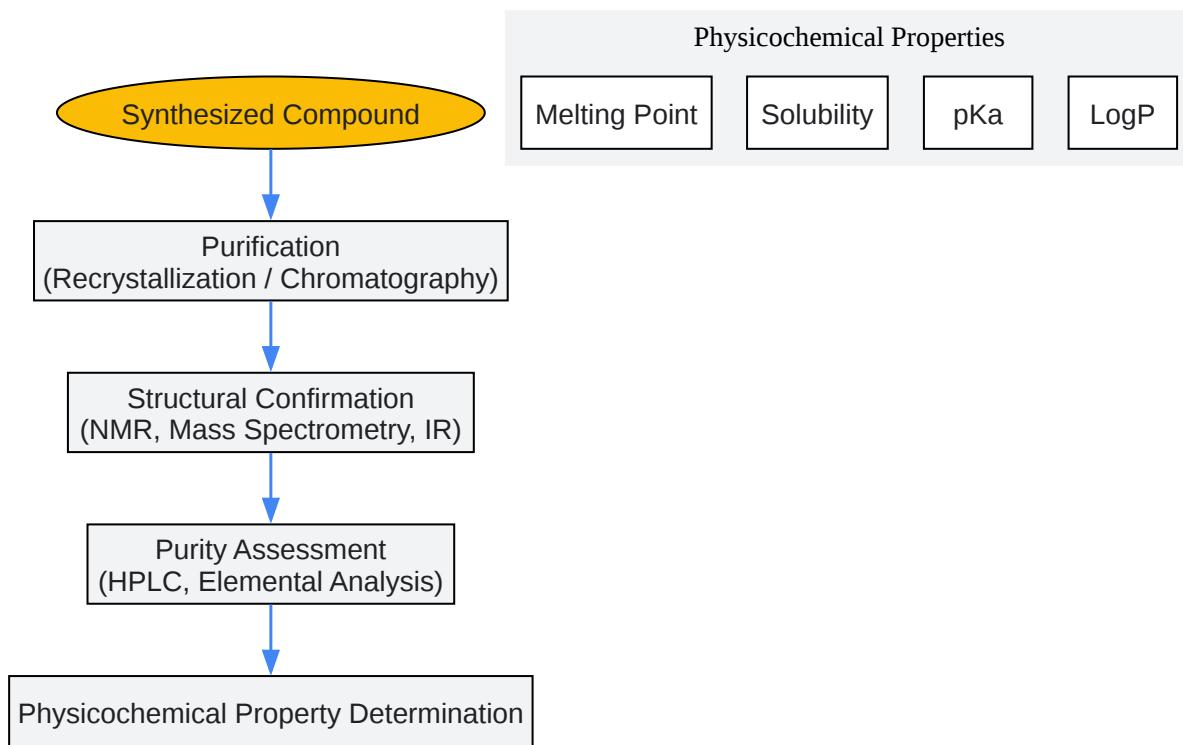
This is a standard procedure for the conversion of a 4-hydroxyquinoline to a 4-chloroquinoline.

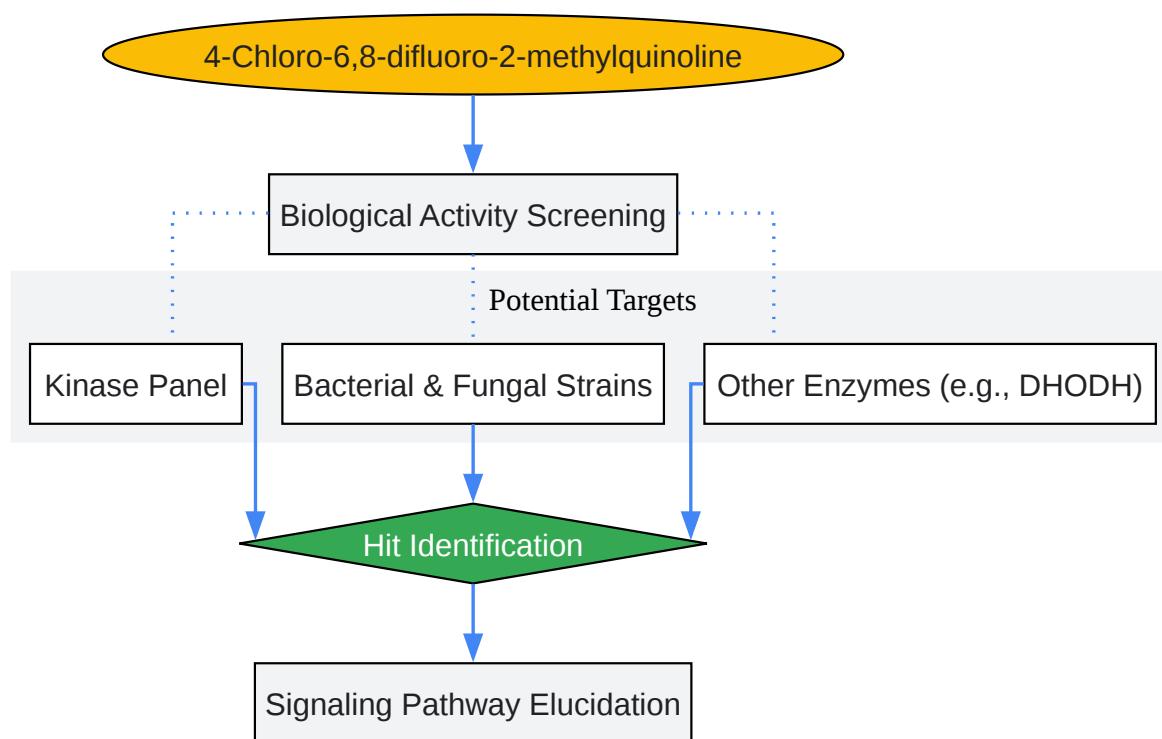
- In a fume hood, carefully add phosphorus oxychloride ( $\text{POCl}_3$ ) to the dried 6,8-difluoro-2-methylquinolin-4-ol in a round-bottom flask equipped with a reflux condenser. A slight excess of  $\text{POCl}_3$  should be used.
- Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by TLC.

- After the reaction is complete, cool the mixture to room temperature.
- Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess  $\text{POCl}_3$ . This step is highly exothermic and should be performed with caution.
- Neutralize the acidic solution with a base, such as a saturated sodium bicarbonate solution, until the pH is approximately 7-8. This will precipitate the crude product.
- Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
- The crude **4-Chloro-6,8-difluoro-2-methylquinoline** can be purified by column chromatography on silica gel or by recrystallization.

## Physicochemical Characterization Workflow

A general workflow for the characterization of the synthesized **4-Chloro-6,8-difluoro-2-methylquinoline** is outlined below. This ensures the identity, purity, and key physicochemical properties of the compound are accurately determined.





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